4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core structure, substituted with tetrachloro and nitrophenyl groups.
Mechanism of Action
Target of Action
N-isoindoline-1,3-dione derivatives, a class of compounds to which this compound belongs, have been reported to have diverse biological reactivity and promising applications . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that n-isoindoline-1,3-dione derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
N-isoindoline-1,3-dione derivatives are known to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
It is known that these aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have diverse chemical reactivity
Cellular Effects
It is expected that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected that this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is expected that this compound’s effects change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is expected that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is expected that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is expected that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Reaction of 3,4,5,6-tetrachlorophthalic anhydride with 3-nitroaniline: The anhydride reacts with the amine group of 3-nitroaniline to form the isoindoline-1,3-dione core structure.
Reflux in acetic acid: The reaction mixture is heated under reflux in acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: Similar in structure but with an imidazole group instead of a nitrophenyl group.
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione: Similar in structure but with a hydroxy group instead of a nitrophenyl group
Uniqueness
4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both tetrachloro and nitrophenyl groups enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-(3-nitrophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-2-1-3-6(4-5)20(23)24/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMMWVWGWFITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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